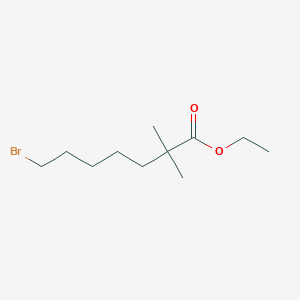

Ethyl 7-Bromo-2,2-dimethylheptanoate

Description

Research Significance as a Key Synthetic Intermediate

The importance of Ethyl 7-bromo-2,2-dimethylheptanoate in chemical research stems from its role as a key synthetic intermediate. chemicalbook.comguidechem.com Its bifunctional nature, possessing both a terminal alkyl bromide and an ethyl ester, allows it to participate in a variety of chemical reactions, making it an essential building block in multi-step syntheses. chemicalbook.com The compound's stability and reactivity are well-suited for creating larger, more intricate molecular structures. guidechem.com

One of the common synthesis methods for this compound involves the alkylation of ethyl isobutyrate. smolecule.comchemicalbook.com In this process, ethyl isobutyrate is reacted with 1,5-dibromopentane (B145557) in the presence of a strong organic base, such as lithium diisopropylamide (LDA) or n-butyllithium. smolecule.comchemicalbook.com Modern advancements have led to the development of continuous flow processes for its synthesis, which allow for precise control of reaction conditions, improved safety, higher yields, and greater efficiency, making it suitable for large-scale industrial production. smolecule.comgoogle.comgoogle.com The efficiency of this compound in alkylation reactions leads to high yields and purity of subsequent products. chemicalbook.comguidechem.com This versatility and reliability position it as a key component for driving innovation in chemical research and manufacturing. chemicalbook.com

Contextual Role in Contemporary Pharmaceutical Development Pathways

In the context of modern pharmaceutical development, this compound serves a crucial and specific role as a raw material in the synthesis of bempedoic acid (also known as ETC-1002). chemicalbook.comchemicalbook.comguidechem.comchemicalbook.com Bempedoic acid is a novel, small-molecule lipid-regulating drug designed to treat hypercholesterolemia and atherosclerotic cardiovascular disease. chemicalbook.comguidechem.comchemicalbook.com

Bempedoic acid functions by inhibiting adenosine (B11128) triphosphate-citrate lyase (ACL), an enzyme involved in the biosynthesis of cholesterol in the liver. smolecule.comchemicalbook.com It also targets adenosine monophosphate-activated protein kinase (AMPK). chemicalbook.comguidechem.comguidechem.com The drug is noted for being well-tolerated and can be used in combination with statins to manage LDL cholesterol levels that are not controlled by other methods. chemicalbook.comguidechem.com

The synthesis of bempedoic acid relies on this compound as a key intermediate. chemicalbook.comguidechem.com The use of this specific bromo ester facilitates a streamlined, efficient, and cost-effective manufacturing process for bempedoic acid, ensuring the high yield and purity required for an active pharmaceutical ingredient. chemicalbook.comguidechem.com Its pivotal role in the production of this important cardiovascular therapeutic highlights its significance in contemporary medicinal chemistry and pharmaceutical manufacturing. chemicalbook.comguidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-bromo-2,2-dimethylheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRIIFZUZOIRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 7 Bromo 2,2 Dimethylheptanoate

Alkylation Approaches with Carboxylic Acid Derivatives

The fundamental strategy for synthesizing Ethyl 7-Bromo-2,2-dimethylheptanoate involves the alkylation of an ethyl isobutyrate enolate with 1,5-dibromopentane (B145557). chemicalbook.comguidechem.com This reaction necessitates the use of a strong base to deprotonate the α-carbon of the ester, thereby generating a nucleophilic enolate. The choice of base, reaction conditions, and solvent systems are all critical parameters that dictate the efficiency and selectivity of the synthesis.

Enolate Formation via Organic Bases

The generation of the ester enolate is a critical step that requires a strong, non-nucleophilic base to prevent unwanted side reactions, such as addition to the ester carbonyl. acs.org Several powerful organic bases have been successfully employed for this purpose.

Lithium diisopropylamide (LDA) is a widely utilized sterically hindered strong base that is highly effective for the deprotonation of esters. libretexts.orglibretexts.org In the synthesis of this compound, LDA is typically used to generate the lithium enolate of ethyl isobutyrate. chemicalbook.comguidechem.com The reaction is generally conducted at low temperatures, such as -78°C, in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the formation of the kinetic enolate and to minimize side reactions. chemicalbook.comlibretexts.orglibretexts.org The bulky nature of LDA helps to prevent nucleophilic attack on the ester carbonyl. libretexts.orglibretexts.org One reported method involves chilling a solution of 1,5-dibromopentane and ethyl isobutyrate in anhydrous THF to -78°C, followed by the dropwise addition of an LDA solution. The reaction mixture is then allowed to gradually warm to room temperature overnight. chemicalbook.com

N-Butyllithium (n-BuLi) is another potent organolithium reagent capable of deprotonating esters to form enolates. google.com However, its utility can be complicated by its nucleophilic character, which can lead to addition to the ester carbonyl group. acs.org To circumvent this, sterically hindered esters or carefully controlled reaction conditions are often necessary. acs.org Despite this potential drawback, n-BuLi has been cited as an organic base used in the synthesis of this compound. smolecule.com In some applications, additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of n-BuLi. uniurb.it

Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, non-nucleophilic base that serves as an effective alternative to LDA for generating ester enolates. guidechem.comchemicalbook.com Its significant steric bulk effectively prevents nucleophilic addition to the carbonyl group. wikipedia.org LiHMDS is soluble in many nonpolar organic solvents and is used to form lithium enolates for various synthetic transformations. chemicalbook.com In the context of this compound synthesis, LiHMDS can be used to deprotonate ethyl isobutyrate, facilitating the subsequent alkylation step. guidechem.com

| Organic Base | Key Characteristics | Typical Reaction Conditions |

| Lithium Diisopropylamide (LDA) | Strong, sterically hindered, non-nucleophilic base. libretexts.orglibretexts.org | Low temperatures (e.g., -78°C) in aprotic solvents like THF. chemicalbook.com |

| N-Butyllithium (n-BuLi) | Strong base and nucleophile. acs.org | Requires careful control of reaction conditions to avoid nucleophilic addition. acs.org |

| Lithium Bis(trimethylsilyl)amide (LiHMDS) | Strong, non-nucleophilic base with significant steric bulk. guidechem.comchemicalbook.com | Used in aprotic solvents to generate enolates. chemicalbook.com |

Alkylation with Dibromoalkanes: Regioselectivity Considerations

The alkylating agent in this synthesis is 1,5-dibromopentane. chemicalbook.comguidechem.com A crucial aspect of this reaction is achieving mono-alkylation and avoiding di-alkylation, where the initially formed product reacts with another equivalent of the enolate. The use of an excess of the dibromoalkane can favor the desired mono-alkylated product. chemicalbook.com However, if reaction conditions are not well-controlled, a significant amount of the disubstituted byproduct can be formed. google.com

The regioselectivity of the alkylation is also a key consideration. The enolate of ethyl isobutyrate is a symmetric nucleophile. However, in reactions involving unsymmetrical ketones or esters, the formation of kinetic versus thermodynamic enolates can lead to different regioisomeric products. libretexts.orgquimicaorganica.org The use of strong, bulky bases like LDA at low temperatures generally favors the formation of the less substituted (kinetic) enolate. libretexts.orglibretexts.org

Reaction Conditions and Solvent Effects in Synthesis

The choice of solvent plays a critical role in the outcome of enolate alkylation reactions. Aprotic solvents are necessary as protic solvents would protonate the enolate. ucsb.edu Tetrahydrofuran (THF) is a commonly used solvent for these reactions due to its ability to solvate the lithium cation and its low reactivity towards the strong bases employed. chemicalbook.comubc.ca The use of weakly coordinating solvents like THF tends to favor C-alkylation over O-alkylation. ubc.ca In contrast, strongly coordinating solvents can promote O-alkylation. ubc.ca

Temperature is another critical parameter. Low temperatures, typically -78°C, are employed during the enolate formation to ensure kinetic control and minimize side reactions. chemicalbook.comlibretexts.orglibretexts.org The reaction is often allowed to warm to room temperature to facilitate the alkylation step. chemicalbook.com Continuous flow reactors have also been utilized for this synthesis, allowing for precise control over reaction parameters such as temperature and mixing, which can lead to improved yields and reduced side reactions. smolecule.comgoogle.com

| Parameter | Effect on Synthesis | Typical Conditions for this compound |

| Solvent | Influences enolate aggregation, reactivity (C- vs. O-alkylation), and solubility. ubc.ca | Anhydrous aprotic solvents like Tetrahydrofuran (THF). chemicalbook.com |

| Temperature | Controls kinetic vs. thermodynamic enolate formation and minimizes side reactions. jove.com | Low temperatures (e.g., -78°C) for enolate formation, followed by warming. chemicalbook.com |

| Reactant Stoichiometry | Affects the ratio of mono- to di-alkylated products. chemicalbook.com | An excess of 1,5-dibromopentane is often used. chemicalbook.com |

Temperature Control and Cryogenic Conditions

Precise temperature management, often involving cryogenic conditions, is critical in the synthesis of this compound to control reaction kinetics and minimize side product formation. The primary synthetic route involves the alkylation of an ethyl isobutyrate enolate with 1,5-dibromopentane. smolecule.comchemicalbook.com This reaction is highly sensitive to temperature.

One established laboratory method involves chilling a solution of 1,5-dibromopentane and ethyl isobutyrate in anhydrous tetrahydrofuran (THF) to -78°C using a dry ice/acetone bath before the dropwise addition of a strong base like Lithium Diisopropylamide (LDA). chemicalbook.com Another protocol describes stirring the initial reactants at -40°C before adding LDA and allowing the reaction to proceed for half an hour before warming to room temperature. guidechem.com

In batch processes, temperature ramping is also employed. For instance, a reaction can be initiated at 5°C, held for a period, and then the temperature can be sequentially increased to 50°C and 70°C to drive the reaction to completion over several hours. guidechem.com

More advanced strategies, particularly within flow synthesis, utilize multi-stage temperature control. A highly effective approach involves a two-stage reactor system where the initial enolate formation is conducted at -50°C, followed by a gradual warming to 10°C for the subsequent alkylation step. This precise thermal management has been reported to achieve yields as high as 94%. smolecule.com Continuous flow patent literature also describes cooling both the ethyl isobutyrate solution and the organic base reagent to a range of -30°C to 10°C before they are mixed. google.comgoogle.com

Table 1: Temperature Parameters in this compound Synthesis

| Method | Reagents | Base | Initial Temperature | Reaction Temperature | Reported Yield |

|---|---|---|---|---|---|

| Batch Synthesis chemicalbook.com | Ethyl isobutyrate, 1,5-dibromopentane | LDA | -78°C | Gradual warm to RT | 44% |

| Batch Synthesis guidechem.com | Ethyl isobutyrate, 1,5-dibromopentane | LDA | -40°C | -40°C then RT | 76% |

| Two-Stage Flow smolecule.com | Not specified | Not specified | -50°C (Enolate Formation) | 10°C (Alkylation) | 94% |

| Continuous Flow google.comgoogle.com | Ethyl isobutyrate, 1,5-dibromopentane | Organic Base | -30°C to 10°C | Not specified | 75-85% |

Role of Chelating Agents and Additives (e.g., DMPU, HMPA)

Additives and chelating agents play a significant role in modulating the reactivity of the organometallic bases used in the synthesis, thereby improving reaction outcomes. Hexamethylphosphoramide (HMPA) is a powerful electron pair donor that effectively solvates cations, such as the lithium ion in LDA. enamine.net This coordination enhances the rates of many organolithium reactions and can influence stereochemistry. enamine.net However, HMPA is a known carcinogen, which presents a significant risk, particularly in large-scale synthesis, prompting a search for safer alternatives. nih.govresearchgate.net

Solvents such as 1,3-dimethyl-2-oxo-hexahydropyrimidine (DMPU) and N,N-dimethylpropenyl urea (B33335) have been used as effective replacements. guidechem.comchemicalbook.com One synthetic protocol explicitly uses N,N-dimethylpropenyl urea as the reaction medium with sodium hydride as the base, avoiding the use of more hazardous lithium reagents altogether. chemicalbook.com Another alternative is 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), which has physical properties similar to DMPU and HMPA but with lower potential toxicological risk. nih.govresearchgate.net When used for the alkylation of terminal acetylenes, DMI's performance is comparable to that of HMPA, making it a viable substitute for creating a safer working environment. nih.gov

Table 2: Comparison of HMPA and Alternative Additives

| Compound | Acronym | Key Feature | Toxicological Note |

|---|---|---|---|

| Hexamethylphosphoramide | HMPA | Strong cation solvating agent, enhances reactivity. enamine.net | Carcinogenic, significant risk for large-scale use. nih.govresearchgate.net |

| N,N-dimethylpropenyl urea | DMPU | Used as a reaction solvent with sodium hydride. guidechem.comchemicalbook.com | Less toxic than HMPA. |

| 1,3-dimethyl-2-imidazolidinone | DMI | Similar physical properties to HMPA, comparable performance in alkylations. nih.govresearchgate.net | Lower potential toxicological risk than DMPU and HMPA. nih.gov |

Continuous Flow Synthesis Techniques for Scalability and Efficiency

Continuous flow reactors have emerged as a transformative technology for the synthesis of this compound. smolecule.com These systems offer precise control over key reaction parameters such as residence time, temperature, and mixing efficiency. This level of control mitigates common problems associated with traditional batch processing, including thermal runaway and inhomogeneous reagent distribution. smolecule.com The adoption of flow chemistry leads to improved selectivity, enhanced safety, higher reaction rates, and greater potential for production scale-up. google.comgoogle.com By dynamically adjusting temperature and flow rates, referred to as transient flow conditions, reaction times have been shown to decrease by 40% while maintaining yields above 85%. smolecule.com

Multi-Step Continuous Flow Reactor Design

The synthesis is well-suited to a multi-step continuous flow process where intermediates are generated and consumed in a single, uninterrupted sequence. google.comgoogle.comumontreal.ca A typical reactor design involves several interconnected modules. google.comflinders.edu.au

The process begins with metering pumps that introduce the raw materials, an ethyl isobutyrate solution and an organic base reagent (e.g., n-butyllithium or LDA), into separate continuous flow pre-coolers. google.comgoogle.com After cooling, the streams are combined in a continuous flow mixer and fed into the first reactor (Reactor 1) to generate the ethyl isobutyrate alkali salt. google.comgoogle.com

The output from Reactor 1 is then directed to a second mixer, where it is combined with a pre-cooled stream of 1,5-dibromopentane. google.comgoogle.com This new mixture flows into a second reactor (Reactor 2) where the crucial alkylation reaction occurs to form the final product. guidechem.comgoogle.com Finally, the product stream enters a post-treatment module where a quenching liquid is introduced to terminate the reaction. google.comgoogle.com This "one-flow, multi-step synthesis" approach circumvents the need to isolate intermediates, streamlining the entire manufacturing process. umontreal.ca

Process Optimization for Enhanced Yield and Purity

Process optimization in continuous flow systems focuses on fine-tuning variables to maximize product yield and purity. nih.govwhiterose.ac.uk The precise control offered by flow reactors allows for rapid and efficient optimization. whiterose.ac.uk For the synthesis of this compound, this has led to significant improvements over batch methods.

For example, a patented continuous flow method reports achieving a product with 99.0% purity and a 75% yield. google.com A similar process yielded a product with 98.9% purity and an 85% yield. google.com These outcomes are attributed to the rapid and effective mixing of materials at a fixed ratio and the timely quenching of the reaction, which greatly improves selectivity and reduces the formation of side products. google.com

Further advancements include integrating photo-bromination within flow systems. Using N-bromosuccinimide (NBS) under LED irradiation in a glass plate reactor, a 78% yield was achieved, compared to just 52% in a batch reactor under identical conditions. smolecule.com The ability to couple these reactor systems with in-line purification modules, such as membrane-based liquid-liquid extraction, further enhances the efficiency and scalability of the production pipeline. smolecule.comflinders.edu.au

Table 3: Reported Purity and Yield in Continuous Flow Synthesis

| Purity | Yield | Key Process Feature | Source |

|---|---|---|---|

| 99.0% | 75% | Rapid mixing and quenching in multi-step reactor. | google.com |

| 98.9% | 85% | Precise control of molar ratios and reaction time. | google.com |

| Not specified | 78% | Integrated photo-bromination module. | smolecule.com |

| Not specified | >85% | Transient flow conditions (dynamic temperature/flow rates). | smolecule.com |

Alternative Synthetic Routes and Reagent Innovations

While the alkylation of ethyl isobutyrate remains the primary route, research into alternative reagents aims to improve the safety and efficiency of the synthesis. One notable innovation is the use of sodium hydride as a base in the solvent N,N-dimethylpropenylurea, which avoids the handling of pyrophoric and cryogenic lithium-based reagents. chemicalbook.comguidechem.com

Applications of Organozinc Reagents

The application of organozinc reagents is noted in the broader synthetic pathway to bempedoic acid, the final active pharmaceutical ingredient derived from this compound. chemicalbook.com Specifically, one patented method for preparing the final drug involves a step where an organozinc reagent undergoes an addition reaction with an aldehyde. chemicalbook.com This indicates the utility of organozinc chemistry in subsequent transformations of the intermediates derived from this compound, rather than as a direct method for its synthesis.

Comparative Analysis of Different Base Systems (e.g., Sodium Hydride versus Lithium Reagents)

The synthesis of this compound, a key intermediate for pharmaceuticals like bempedoic acid, is commonly achieved via the alkylation of ethyl isobutyrate with 1,5-dibromopentane. chemicalbook.comguidechem.comchemicalbook.com The choice of the base system is a critical parameter in this synthesis, significantly influencing reaction conditions, yield, safety, and scalability. The two primary classes of bases employed for this transformation are sodium hydride (NaH) and various lithium reagents, most notably lithium diisopropylamide (LDA). chemicalbook.comguidechem.com

Detailed Research Findings

Sodium Hydride (NaH) System:

The use of sodium hydride as the base offers distinct advantages, particularly for large-scale industrial production. chemicalbook.com In this methodology, ethyl isobutyrate is reacted with 1,5-dibromopentane in the presence of NaH. chemicalbook.comguidechem.com A key benefit of the NaH system is its operational temperature range. The reaction can be initiated at a low temperature (e.g., 5°C) and then raised to significantly higher temperatures, such as 70°C, to proceed for 20-25 hours. chemicalbook.comguidechem.com This ability to operate at non-cryogenic temperatures simplifies the industrial process, reducing the need for specialized cooling equipment. chemicalbook.com

Furthermore, the sodium hydride method is often cited as a safer and more manageable alternative to lithium-based systems. chemicalbook.comguidechem.com This approach avoids the challenges associated with the unpredictable reactivity sometimes observed with lithium reagents, streamlining the synthesis and enhancing its cost-effectiveness for commercial manufacturing. chemicalbook.comguidechem.com The reaction is typically conducted in solvents like N,N-dimethylpropenylurea. chemicalbook.com

Lithium Reagent Systems:

Lithium reagents, especially lithium diisopropylamide (LDA), are also widely used for the synthesis of this compound. guidechem.comchemicalbook.com Other organic bases in this category include n-butyllithium, sec-butyllithium, and lithium bis(trimethylsilyl)amide (LiNMDDS). guidechem.comgoogle.comgoogle.com These strong bases effectively deprotonate ethyl isobutyrate to form an enolate, which then undergoes alkylation.

A defining characteristic of syntheses involving lithium reagents, particularly LDA, is the requirement for cryogenic temperatures. guidechem.comchemicalbook.com Reactions are commonly performed at temperatures as low as -78°C or -40°C in solvents like tetrahydrofuran (THF). guidechem.comchemicalbook.com These low temperatures are necessary to control the high reactivity of the lithium enolate and minimize side reactions. While effective, maintaining such low temperatures on an industrial scale can be energy-intensive and costly. chemicalbook.com

Reported yields for the LDA-mediated synthesis vary. Different protocols have documented yields of 44%, 65.6%, and 76% for the final product. guidechem.comchemicalbook.com The variation in yield can be attributed to differences in reaction scale, purification methods, and specific reaction conditions.

Comparative Data

The selection of a base system involves a trade-off between reaction parameters, safety, and scalability. Sodium hydride allows for a more operationally straightforward process at higher temperatures, which is advantageous for industrial applications. chemicalbook.com In contrast, lithium reagents like LDA are highly effective but necessitate stringent cryogenic conditions. guidechem.comchemicalbook.com

| Parameter | Sodium Hydride (NaH) System | Lithium Reagent System (primarily LDA) |

|---|---|---|

| Typical Reaction Temperature | 5°C to 85°C chemicalbook.com | -78°C to 0°C guidechem.comchemicalbook.com |

| Common Solvent | N,N-dimethylpropenylurea chemicalbook.com | Tetrahydrofuran (THF) guidechem.comchemicalbook.com |

| Reported Yields | Considered efficient for industrial production chemicalbook.comguidechem.com | 44% - 76% guidechem.comchemicalbook.com |

| Scalability & Safety Profile | Praised for being safer, more manageable, and suitable for large-scale production chemicalbook.comguidechem.com | Cryogenic conditions pose scalability challenges; lithium reagents can have unpredictable reactivity chemicalbook.comchemicalbook.com |

Mechanistic Investigations and Chemical Transformations of Ethyl 7 Bromo 2,2 Dimethylheptanoate

Role as an Alkylation Reagent in Carbon-Carbon Bond Formation

Ethyl 7-bromo-2,2-dimethylheptanoate serves as an effective alkylating agent, primarily through bimolecular nucleophilic substitution (SN2) reactions. The terminal bromine atom acts as a leaving group, allowing for the formation of new carbon-carbon bonds when reacted with suitable nucleophiles. This reactivity is central to its application in the synthesis of bempedoic acid, a lipid-lowering agent. thieme-connect.comguidechem.comchemicalbook.com

The mechanism of alkylation involves the attack of a nucleophile on the carbon atom bonded to the bromine. Despite being a primary alkyl halide, which typically favors SN2 reactions, the steric hindrance from the gem-dimethyl group at the C2 position can influence the reaction rate. However, due to the distance of this bulky group from the reaction center at C7, the SN2 pathway remains predominant.

Table 1: Key Alkylation Reaction in the Synthesis of this compound

| Reactants | Reagents | Product | Reaction Type |

|---|

Dimerization Reactions in Complex Molecule Synthesis

A critical transformation involving this compound is its dimerization, which is a cornerstone in the synthesis of the carbon skeleton of bempedoic acid. semanticscholar.org This process involves the coupling of two molecules of the bromoheptanoate derivative to form a C15 backbone.

The dimerization is effectively achieved through a condensation reaction with tosylmethyl isocyanide (TosMIC). semanticscholar.org TosMIC is a versatile C1 synthon that, after deprotonation, acts as a nucleophile. organic-chemistry.orgorganic-chemistry.org In this reaction, two molecules of this compound are sequentially added to the deprotonated TosMIC.

The reaction proceeds in a stepwise manner. First, one molecule of the bromoheptanoate undergoes an SN2 reaction with the TosMIC anion. This is followed by a second deprotonation and subsequent alkylation by a second molecule of this compound, leading to a symmetrical dialkylated intermediate. semanticscholar.org This intermediate is then further transformed in subsequent steps to yield the desired dicarboxylic acid structure of bempedoic acid. thieme-connect.comsemanticscholar.org

The catalytic cycle involves the exchange of the bromide on this compound with iodide from TBAI, forming the more reactive ethyl 7-iodo-2,2-dimethylheptanoate. This iodide derivative then reacts more rapidly with the TosMIC anion. The bromide ion released then interacts with the tetrabutylammonium (B224687) cation, and the catalytic cycle continues. This strategy is particularly useful for improving the yields and reaction times of alkylations with less reactive alkyl bromides. phasetransfercatalysis.com The reaction is typically carried out in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org

Table 2: Reagents in the Dimerization of this compound

| Reagent | Role |

|---|---|

| Tosylmethyl isocyanide (TosMIC) | C1 synthon, nucleophile |

| Sodium Hydride (NaH) | Strong base for deprotonation of TosMIC |

| Tetrabutylammonium Iodide (TBAI) | Catalyst, facilitates halide exchange |

Subsequent Functional Group Interconversions and Hydrolytic Pathways

Following the core alkylation and dimerization reactions, the resulting molecule undergoes further functional group interconversions to arrive at the final product. The two primary functional groups of interest in this compound are the terminal bromine and the ethyl ester.

The bromo group can be converted into a variety of other functional groups through nucleophilic substitution reactions. For instance, it can be replaced by hydroxyl, cyano, or amino groups, providing access to a wide range of derivatives.

The ethyl ester group is typically hydrolyzed to the corresponding carboxylic acid in the final stages of a synthesis. semanticscholar.org This hydrolysis can be achieved under either acidic or basic conditions. ucoz.com Given the steric hindrance around the ester carbonyl group due to the adjacent gem-dimethyl substituents, harsh reaction conditions such as heating with a strong base (e.g., potassium hydroxide (B78521) in ethanol/water) are often employed to ensure complete conversion. semanticscholar.orgarkat-usa.org The mechanism of base-catalyzed hydrolysis (saponification) generally proceeds via a bimolecular acyl-oxygen cleavage (BAC2) pathway. ucoz.com However, for highly sterically hindered esters, alternative mechanisms might be considered. youtube.comcdnsciencepub.com

Table 3: Potential Functional Group Interconversions

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Bromoalkane | NaOH (aq) | Alcohol |

| Bromoalkane | NaCN | Nitrile |

| Bromoalkane | NH₃ | Amine |

| Ethyl Ester | H₃O⁺, heat | Carboxylic Acid |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Crucial Intermediate in Bempedoic Acid Synthesis

Ethyl 7-bromo-2,2-dimethylheptanoate is most notably recognized for its indispensable role as a key intermediate in the synthesis of Bempedoic Acid. chemicalbook.comguidechem.comchemicalbook.com This lipid-lowering agent represents a significant advancement in the management of hypercholesterolemia. chemicalbook.comguidechem.com The synthesis of Bempedoic Acid heavily relies on the structural framework provided by this compound. smolecule.comchemicalbook.com

The typical synthesis process involves the reaction of 1,5-dibromopentane (B145557) with ethyl isobutyrate. google.com This reaction forms the heptanoate (B1214049) backbone with the characteristic gem-dimethyl group at the 2-position and a terminal bromine atom at the 7-position, yielding this compound. google.com This intermediate then undergoes further reactions to construct the final complex structure of Bempedoic Acid. smolecule.com

Contribution to Lipid-Regulating Drug Development

The development of Bempedoic Acid as a lipid-regulating drug has been significantly influenced by the availability and reactivity of this compound. chemicalbook.comguidechem.com Bempedoic acid is a novel, small-molecule drug designed to lower low-density lipoprotein (LDL) cholesterol. guidechem.com Its mechanism of action is complementary to that of statins, the most commonly prescribed class of cholesterol-lowering drugs. guidechem.com The structural integrity of a significant portion of the Bempedoic Acid molecule is derived directly from this key bromo-ester intermediate. smolecule.com

The unique arrangement of the ethyl ester and the dimethyl groups on the heptanoate chain is a critical feature that is carried through the synthesis to the final drug molecule. chemicalbook.com This highlights the importance of this compound in the development of this new class of lipid-regulating therapies. guidechem.com

Facilitation of Streamlined and Efficient Manufacturing Processes

The alkylation reaction involving this compound is a key step that proceeds with high efficiency, leading to excellent yields and purity of the subsequent intermediates. chemicalbook.com This efficiency is a crucial factor in the cost-effectiveness of the final pharmaceutical product. guidechem.com Some modern synthetic methods have moved towards using sodium hydride, which is considered a safer and more manageable reagent for large-scale synthesis compared to some traditional alternatives. chemicalbook.com

Utility as a Versatile Building Block for Diverse Chemical Compounds

Beyond its primary role in the synthesis of Bempedoic Acid, the chemical structure of this compound makes it a versatile building block for the creation of a wide array of other chemical compounds. guidechem.comchemicalbook.com Its bifunctional nature, possessing both an ethyl ester and a terminal alkyl bromide, allows for a variety of chemical transformations. google.com

The terminal bromine atom can be readily displaced by a wide range of nucleophiles, enabling the introduction of diverse functional groups at the 7-position. google.com This opens up possibilities for the synthesis of a multitude of long-chain aliphatic compounds with varied functionalities. Furthermore, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other esters or amides, adding another layer of synthetic versatility. google.com This dual reactivity makes this compound a valuable starting material for the construction of complex molecules in various areas of chemical research and development. chemicalbook.com

Precursor in the Synthesis of Other Undisclosed Pharmaceutical Compounds

Given its demonstrated utility and versatile reactivity, this compound is a logical precursor for the synthesis of other, currently undisclosed, pharmaceutical compounds. chemicalbook.com The structural motifs present in this molecule are of interest in medicinal chemistry for the development of new therapeutic agents. The ability to introduce a variety of functional groups through the displacement of the bromide, coupled with the potential for modification of the ester group, allows for the creation of a library of novel compounds for biological screening.

Analytical Strategies for Quality Control and Impurity Profiling in Pharmaceutical Production

Detection and Quantification as a Process-Related Impurity in Bempedoic Acid

The monitoring and control of process-related impurities are critical aspects of pharmaceutical manufacturing. intertek.com Ethyl 7-bromo-2,2-dimethylheptanoate is a notable impurity in the synthesis of Bempedoic Acid, and its levels must be carefully managed to meet regulatory standards. researchgate.netsynzeal.compharmaffiliates.compharmaffiliates.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Impurity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the determination of volatile and semi-volatile impurities, making it well-suited for the analysis of this compound. researchgate.netijpsr.com A validated GC-MS method has been specifically developed for the quantification of this compound as a genotoxic impurity in Bempedoic Acid drug substances. researchgate.net

This method employs a gas chromatograph coupled with a mass spectrometer, utilizing a specific capillary column for optimal separation. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer enhances the sensitivity and selectivity of the method, allowing for the detection and quantification of trace levels of the impurity. researchgate.net

Table 1: GC-MS Method Parameters for the Determination of this compound

| Parameter | Specification |

| Column | RTX-624 |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Detection Range | 2.5 - 12.5 ppm |

| Correlation Coefficient (Linearity) | > 0.990 |

| Accuracy (Recovery) | 82.0% - 95.0% |

| Relative Standard Deviation (RSD) | < 5.0% |

This data is based on a validated method for the quantification of this compound in Bempedoic Acid drug substances. researchgate.net

The validation of this GC-MS method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its specificity, linearity, sensitivity, precision, and accuracy for its intended purpose. researchgate.net

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, LC-MS, UPLC)

LC-MS/MS has also been successfully employed for the measurement of Bempedoic Acid and its metabolites in biological matrices, showcasing the sensitivity and selectivity of this technique for analyzing the parent compound and related molecules. nih.gov The knowledge gained from these methods can be leveraged to develop and validate specific HPLC or UPLC methods for the routine monitoring of this compound if required.

Regulatory Compliance and Impurity Control in Active Pharmaceutical Ingredient (API) Manufacturing

The control of impurities in APIs is a critical regulatory requirement to ensure patient safety. pharmafocusasia.com Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), along with the ICH, have established stringent guidelines for the control of impurities, with a particular focus on those with genotoxic potential. europa.eupharmtech.comich.orgindustrialpharmacist.com

This compound, as an alkyl halide, is considered a potential genotoxic impurity (PGI). pharmtech.comnih.gov For such impurities, the concept of the Threshold of Toxicological Concern (TTC) is applied. The TTC for a genotoxic impurity is generally accepted to be 1.5 µg per day for lifetime exposure. europa.eupharmtech.comtapi.com This value is used to calculate the acceptable limit of the impurity in the drug substance, based on the maximum daily dose of the API.

Table 2: Regulatory Framework for Impurity Control

| Guideline | Focus Area | Relevance to this compound |

| ICH Q3A(R2) | Impurities in New Drug Substances | Provides general principles for the reporting, identification, and qualification of organic impurities. ich.org |

| ICH M7(R1) | Assessment and Control of DNA Reactive (Mutagenic) Impurities | Directly applicable for the risk assessment and control of this potential genotoxic impurity. industrialpharmacist.com |

| EMA Guideline | Limits of Genotoxic Impurities | Outlines the TTC concept and the calculation of acceptable limits for genotoxic impurities. europa.eu |

The control strategy for a PGI like this compound depends on the stage at which it is formed or introduced in the manufacturing process. gmp-compliance.org If the impurity is formed in the final synthesis step, it must be included in the drug substance specification. gmp-compliance.org However, if it is introduced in earlier steps and can be demonstrated to be effectively purged to a level below 30% of the acceptable limit, routine testing in the final API may not be required, though it would need to be monitored at an intermediate stage. tapi.comgmp-compliance.org

Implications for Drug Substance Purity and Safety Assessments

The presence of process-related impurities, even at trace levels, can have significant implications for the purity and safety of a drug substance. bohrium.com Impurities can potentially alter the efficacy, stability, and safety profile of the final pharmaceutical product.

This compound is of particular concern due to its classification as a potential genotoxic impurity. Genotoxic substances have the potential to damage DNA, which can lead to mutations and potentially increase the risk of cancer. tapi.com Therefore, controlling this impurity to within the strict limits derived from the TTC is paramount for ensuring the long-term safety of patients receiving Bempedoic Acid.

The safety assessment of a drug substance must include a thorough evaluation of all potential impurities. bohrium.com For a PGI like this compound, this involves:

Identification of the potential for its formation: Understanding the synthetic route of the API to identify steps where this impurity could be generated.

Development of sensitive analytical methods: To detect and quantify the impurity at levels relevant to its acceptable daily intake.

Implementation of a robust control strategy: To ensure that the level of the impurity in the final drug substance is consistently below the established safety limit.

By implementing these comprehensive analytical and control strategies, pharmaceutical manufacturers can ensure the purity and safety of Bempedoic Acid, meeting the stringent requirements of regulatory agencies and safeguarding public health.

Derivatives and Structural Analogues Synthesized Via Ethyl 7 Bromo 2,2 Dimethylheptanoate

Synthesis of Pantolactone and Pantothenic Acid Derivativesacs.org

Research has demonstrated the use of ethyl 7-bromo-2,2-dimethylheptanoate as a precursor in the synthesis of a series of pantolactone and pantothenic acid derivatives. researchgate.net These derivatives were investigated for their potential as lipid-regulating agents, acting as mimics of Coenzyme-A. researchgate.net

While the precise, detailed synthetic pathways for these specific derivatives from the available literature are limited, the synthesis of such compounds would logically proceed through the alkylation of a suitable precursor. For the synthesis of pantothenic acid derivatives, a plausible route involves the N-alkylation of a β-alanine ester with this compound. The resulting N-substituted β-alanine derivative could then be coupled with pantolactone to yield the final pantothenic acid derivative.

Alternatively, for pantolactone derivatives, the heptanoate (B1214049) chain could potentially be used to modify the pantolactone core, although this would likely require a more complex synthetic strategy involving the construction of the lactone ring from precursors already containing the alkyl chain. The synthesis of pantothenic acid itself typically involves the condensation of pantoic acid (derived from pantolactone) with β-alanine. researchgate.netrevmedchir.ro The introduction of the 7-bromo-2,2-dimethylheptanoate structure would create novel analogues with significantly altered physical and chemical properties.

Exploration of Structure-Reactivity Relationships in Derived Compounds

The introduction of the 2,2-dimethylheptanoate chain into the structures of pantolactone and pantothenic acid is expected to have a profound impact on the structure-reactivity relationships of the resulting derivatives.

Lipophilicity and Solubility: The long alkyl chain of the heptanoate moiety significantly increases the lipophilicity of the pantolactone or pantothenic acid derivative. This increased lipophilicity can influence the compound's solubility in nonpolar solvents and its ability to interact with and traverse biological membranes. In the context of potential lipid-regulating agents, this modification could be crucial for targeting lipid-associated enzymes or transport proteins.

Steric Effects: The gem-dimethyl group at the 2-position of the heptanoate chain introduces considerable steric hindrance near the point of attachment to the pantolactone or pantothenic acid core. This steric bulk can influence the reactivity of adjacent functional groups. For instance, in a pantothenic acid derivative, it could affect the rate of amide bond formation or hydrolysis. Furthermore, this steric hindrance can impact how the molecule binds to a biological target, potentially leading to increased selectivity or affinity.

The exploration of these structure-reactivity relationships is fundamental to the rational design of new therapeutic agents. By systematically modifying the structure of naturally occurring molecules like pantothenic acid with intermediates such as this compound, researchers can probe the chemical and biological space to develop compounds with enhanced or novel activities.

Computational Chemistry Approaches in Understanding Ethyl 7 Bromo 2,2 Dimethylheptanoate Reactions

Theoretical Studies on Reaction Mechanisms and Pathways

The primary synthesis of Ethyl 7-Bromo-2,2-dimethylheptanoate involves the alkylation of the enolate of ethyl isobutyrate with 1,5-dibromopentane (B145557). This reaction, fundamentally a bimolecular nucleophilic substitution (SN2) process, is ripe for theoretical investigation to understand its intricacies.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to model such reactions. A theoretical study would typically involve mapping the potential energy surface (PES) of the reaction. mdpi.comresearchgate.netsciforum.net This would allow for the identification and characterization of all stationary points, including reactants, intermediates, transition states, and products.

Key areas of investigation would include:

The Structure and Reactivity of the Enolate: The reaction is initiated by the deprotonation of ethyl isobutyrate using a strong base, typically lithium diisopropylamide (LDA). Computational studies can model the structure of the resulting lithium enolate, including its aggregation state in solution, which is known to significantly influence reactivity. nih.govumich.eduwpmucdn.com The choice of solvent also plays a crucial role in the enolate's structure and reactivity, and its effects can be modeled using polarized continuum models (PCM). mdpi.comresearchgate.netsciforum.net

The SN2 Transition State: The core of the reaction is the nucleophilic attack of the enolate on one of the bromine-bearing carbons of 1,5-dibromopentane. DFT calculations can determine the geometry and energy of the transition state for this step. mdpi.comresearchgate.netsciforum.net This would provide valuable information about the reaction barrier and how it is influenced by factors such as steric hindrance from the gem-dimethyl groups on the ethyl isobutyrate moiety.

Influence of the Base: The nature of the base and its aggregation state can have a profound impact on the reaction. Computational studies have shown that the deaggregation of LDA dimers can be a rate-limiting step in some reactions. nih.gov Theoretical modeling could clarify the role of LDA aggregates in the deprotonation step and whether the lithium cation remains associated with the enolate during the alkylation.

Side Reactions and Byproduct Formation: A potential side reaction is the further alkylation of the desired product. Computational analysis could help to understand the relative activation barriers for the primary alkylation versus a secondary alkylation, providing insights into how to minimize the formation of this byproduct.

The following table illustrates the type of data that could be generated from a computational study of the reaction, providing a quantitative basis for understanding the reaction pathway.

| Stationary Point | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | Ethyl isobutyrate + 1,5-dibromopentane + LDA | 0.0 | - |

| Enolate Intermediate | Lithium enolate of ethyl isobutyrate | Calculated Energy | C=C and C-O bond lengths |

| Transition State | SN2 transition state for C-C bond formation | Calculated Activation Energy | Lengths of forming C-C bond and breaking C-Br bond |

| Product Complex | This compound + LiBr + diisopropylamine | Calculated Reaction Enthalpy | - |

Computational Analysis for Synthetic Route Design

Beyond understanding reaction mechanisms, computational chemistry is a valuable tool for the design and optimization of synthetic routes. This is particularly relevant for this compound, which is a key intermediate in the synthesis of bempedoic acid, a drug used for treating hypercholesterolemia. researchgate.netnrochemistry.comarkat-usa.orgresearchgate.netmdpi.com

Computational approaches can contribute to synthetic route design in several ways:

Evaluation of Alternative Reactants and Reagents: While the alkylation of ethyl isobutyrate is a common route, other synthetic strategies could be envisaged. Computational chemistry can be used to perform a preliminary assessment of the feasibility of alternative routes by calculating the thermodynamics and kinetics of the proposed reaction steps. scispace.comwalshmedicalmedia.comresearchgate.net This could involve, for example, exploring different electrophiles or alternative methods for enolate generation.

Optimization of Reaction Conditions: The yield and selectivity of a reaction are often highly dependent on the reaction conditions, such as the choice of solvent, temperature, and base. Computational models can help to predict the effect of these parameters on the reaction outcome. For instance, modeling the reaction in different solvents can predict changes in the activation energy and reaction rate, guiding the experimentalist toward the optimal solvent system. mdpi.comresearchgate.netsciforum.net

Predicting Spectroscopic Properties: Computational methods can be used to predict the spectroscopic properties (e.g., NMR, IR spectra) of intermediates and products. This can aid in the characterization of compounds formed during the synthesis and in the identification of any unexpected byproducts.

The following table provides an example of how computational analysis could be used to compare different synthetic strategies for this compound.

| Synthetic Step | Computational Metric | Predicted Outcome | Implication for Synthetic Design |

| Route A: Alkylation of Ethyl Isobutyrate | |||

| Deprotonation with LDA vs. other bases | Relative energy of deprotonation | Lower energy for LDA indicates more favorable reaction | Supports the use of LDA as an effective base |

| Alkylation with 1,5-dibromopentane | Activation energy of SN2 step | A moderate activation barrier is expected | Suggests the reaction should proceed at a reasonable rate under appropriate temperature conditions |

| Route B: Alternative Synthesis (Hypothetical) | |||

| Key bond-forming step | Calculated reaction enthalpy and activation energy | A significantly higher activation energy compared to Route A | Suggests that Route B would be less efficient and may require more forcing conditions |

Future Research Directions and Translational Perspectives

Development of Novel Green Chemistry Routes for Synthesis

The future of chemical manufacturing hinges on the adoption of sustainable practices, and the synthesis of Ethyl 7-Bromo-2,2-dimethylheptanoate is a prime candidate for green chemistry innovations. reachemchemicals.com Research is increasingly focused on developing routes that minimize environmental impact, reduce waste, and utilize safer reagents and conditions. acs.org

One of the most promising avenues is the advancement of continuous flow chemistry . Unlike traditional batch processing, flow chemistry offers superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste. mdpi.comnih.gov The integration of real-time monitoring and automated optimization can further enhance the efficiency and sustainability of the synthesis.

Another critical area of development is the use of biocatalysis . worldpharmatoday.com The application of enzymes, such as halogenases, could offer highly selective and environmentally benign alternatives to traditional halogenation methods, which often rely on harsh reagents. nih.govacs.orgnih.gov These enzymatic processes operate under mild conditions and can lead to the formation of specific isomers, reducing the need for complex purification steps. mdpi.com

The replacement of conventional organic solvents with greener alternatives is also a key research focus. The exploration of reactions in water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis process. mdpi.com Furthermore, techniques like microwave-assisted synthesis are being investigated to accelerate reaction times and reduce energy consumption. mdpi.com

| Green Chemistry Approach | Potential Advantages | Research Focus |

| Continuous Flow Chemistry | Enhanced safety, higher yields, reduced waste, better process control. mdpi.comnih.gov | Optimization of reactor design, integration of real-time analytics. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced use of hazardous reagents. worldpharmatoday.comnih.gov | Discovery and engineering of robust halogenase enzymes. acs.orgnih.gov |

| Green Solvents | Reduced environmental impact, improved worker safety. mdpi.com | Synthesis in aqueous media, ionic liquids, or bio-derived solvents. |

| Microwave-Assisted Synthesis | Faster reaction rates, reduced energy consumption. mdpi.com | Scalability and application to key synthetic steps. |

Exploration of New Catalytic Systems for Transformations

The bromine atom in this compound provides a reactive handle for a wide array of chemical transformations, particularly carbon-carbon bond-forming reactions. Future research is centered on discovering and optimizing novel catalytic systems to exploit this reactivity with greater efficiency and selectivity.

A significant area of exploration is photoredox catalysis , which uses visible light to initiate chemical reactions. nih.govacs.org This approach allows for the activation of the C-Br bond under mild conditions, enabling a range of functionalization reactions that are often difficult to achieve with traditional methods. liverpool.ac.uk The development of new photocatalysts and reaction conditions is expected to expand the synthetic utility of this technology.

Metallaphotoredox catalysis , a hybrid approach that combines photoredox catalysis with transition metal catalysis, is also a burgeoning field. princeton.edu This dual catalytic system can enable challenging cross-coupling reactions, including the formation of C(sp³)–C(sp³) bonds, which are crucial for building complex molecular architectures. princeton.edu

Furthermore, there is ongoing research into the development of more efficient and robust palladium- and nickel-based catalysts for cross-coupling reactions involving alkyl halides. nih.govmit.eduacs.org Innovations in ligand design are crucial for improving catalyst activity, stability, and selectivity, allowing for the coupling of a broader range of substrates under milder conditions. nih.gov The use of these advanced catalytic systems can facilitate the synthesis of novel derivatives of this compound for various applications.

| Catalytic System | Transformation Type | Advantages and Research Goals |

| Photoredox Catalysis | C-Br bond functionalization, C-C and C-N bond formation. nih.govacs.org | Mild reaction conditions, high functional group tolerance, development of new photocatalysts. acs.org |

| Metallaphotoredox Catalysis | Cross-electrophile C(sp³)–C(sp³) coupling. princeton.edu | Access to complex molecular structures, overcoming limitations of traditional cross-coupling. princeton.edu |

| Advanced Pd/Ni Catalysis | Suzuki, Negishi, and other cross-coupling reactions. mit.eduacs.org | Broader substrate scope, lower catalyst loadings, improved reaction efficiency and selectivity. nih.gov |

Expansion of Applications Beyond Current Pharmaceutical Intermediacy

While this compound is primarily valued as a pharmaceutical intermediate, its chemical structure suggests potential for a wider range of applications. Future research will likely explore its use as a building block in materials science, agrochemicals, and other areas of organic synthesis. ijrpr.comnus.edu.sg

In polymer chemistry , bromo-esters can serve as initiators or functional monomers in controlled radical polymerization techniques. rsc.orgrsc.org The incorporation of this compound into polymer chains could impart specific properties, such as flame retardancy or altered solubility, or provide sites for further chemical modification. The development of functional polymers from bromo-esters like α-bromo-γ-butyrolactone highlights the potential for creating novel materials with tailored properties. rsc.orgrsc.org

The reactivity of the C-Br bond also makes it a valuable intermediate for the synthesis of a variety of fine chemicals and agrochemicals . nus.edu.sg By leveraging the catalytic transformations discussed in the previous section, it is possible to synthesize a diverse library of compounds from this starting material. These new molecules could be screened for biological activity, potentially leading to the discovery of new crop protection agents or other valuable chemical products.

Furthermore, the unique 2,2-dimethylheptanoate backbone could be exploited in the design of new molecules with interesting physical or biological properties. The gem-dimethyl group can influence the conformational properties of a molecule, which can be a key factor in its biological activity or material properties.

Advanced Analytical Techniques for Trace-Level Monitoring in Complex Matrices

As the production and use of this compound and similar halogenated organic compounds increase, so does the need for sensitive and selective analytical methods to monitor their presence in various environments. chromatographyonline.comresearchgate.net Future research in this area will focus on developing techniques capable of detecting and quantifying trace levels of this compound and its potential byproducts in complex matrices such as wastewater, soil, and biological samples. rsc.orgtandfonline.com

Hyphenated analytical techniques are at the forefront of this research. ijsrtjournal.comlabioscientific.comijarnd.comslideshare.netchromatographytoday.com The combination of a separation technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a detection method like mass spectrometry (MS) provides the high degree of selectivity and sensitivity required for trace analysis. biomedres.usbohrium.comnih.govscispace.com The development of methods like GC-MS and LC-MS/MS will be crucial for impurity profiling in pharmaceutical production and for environmental monitoring. biomedres.usnih.gov

The validation of these advanced analytical methods according to international guidelines is essential to ensure their accuracy, precision, and reliability for regulatory purposes. pharmafocusasia.com

| Analytical Technique | Application | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile impurities and contaminants. slideshare.netbiomedres.us | High sensitivity, excellent separation of complex mixtures, structural elucidation of unknowns. scispace.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Detection of non-volatile impurities, process-related byproducts, and degradation products. biomedres.usnih.gov | Suitable for a wide range of compound polarities, high specificity and sensitivity. ijsrtjournal.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification of trace compounds. | Provides elemental composition information, enhancing confidence in identification. |

| Total Organic Halogen (TOX) Analysis | Screening for the overall presence of halogenated organic compounds in environmental samples. rsc.orgtandfonline.com | Comprehensive measure of halogenated pollutants, useful for environmental impact assessment. rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.